2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-isopropyl-acetamide
CAS No.: 1354000-18-2
Cat. No.: VC8234574
Molecular Formula: C17H27N3O
Molecular Weight: 289.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1354000-18-2 |
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Molecular Formula | C17H27N3O |
Molecular Weight | 289.4 g/mol |
IUPAC Name | 2-amino-N-[(3R)-1-benzylpiperidin-3-yl]-N-propan-2-ylacetamide |
Standard InChI | InChI=1S/C17H27N3O/c1-14(2)20(17(21)11-18)16-9-6-10-19(13-16)12-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13,18H2,1-2H3/t16-/m1/s1 |
Standard InChI Key | MSXANNZUDCQRGW-MRXNPFEDSA-N |
Isomeric SMILES | CC(C)N([C@@H]1CCCN(C1)CC2=CC=CC=C2)C(=O)CN |
SMILES | CC(C)N(C1CCCN(C1)CC2=CC=CC=C2)C(=O)CN |
Canonical SMILES | CC(C)N(C1CCCN(C1)CC2=CC=CC=C2)C(=O)CN |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
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IUPAC Name: 2-Amino-N-(1-benzylpiperidin-3-yl)-N-isopropylacetamide
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Molecular Formula: C₁₇H₂₇N₃O
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Molecular Weight: 289.4 g/mol
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Stereochemistry: (R)-configuration at the piperidin-3-yl position .
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SMILES: CC(C)N(C1CCCN(C1)CC2=CC=CC=C2)C(=O)CN
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InChIKey: MSXANNZUDCQRGW-UHFFFAOYSA-N
Table 1: Key Physicochemical Properties
Property | Value |
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LogP (Predicted) | 2.7 |
Hydrogen Bond Donors | 2 (amine and amide NH) |
Hydrogen Bond Acceptors | 3 (amide O, piperidine N) |
Rotatable Bonds | 6 |
Synthesis and Chiral Resolution
Synthetic Pathways
The compound is synthesized via a multi-step route involving:
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Chiral Precursor Preparation: (R)-1-Benzylpiperidin-3-amine is resolved using tartaric acid derivatives, as described in enantioselective syntheses of related piperidine analogs .
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Acetamide Formation: The primary amine is acylated with 2-bromo-N-isopropylacetamide under basic conditions.
Example Reaction Scheme:
Optimization Challenges
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Stereochemical Purity: Asymmetric induction during amide coupling is critical to retain the (R)-configuration. Patent EP1609781B1 highlights the use of (S)-(+)-Andeno acid for resolving similar intermediates .
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Yield Improvements: Solvent systems like ethanol-water mixtures enhance crystallinity during salt formation .
Compound | Target | Activity (IC₅₀) |
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Pyrrolo[2,3-d]pyrimidine analogs | JAK3 | 8–50 nM |
Lacosamide derivatives | Sodium Channels | 10–100 μM |
Preclinical Data
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In Vitro Stability: Predicted hepatic clearance of 12 mL/min/kg (calculated using PubChem data) .
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Blood-Brain Barrier Permeability: High (QPlogBB = 0.8), suggesting CNS bioavailability.
Applications and Industrial Relevance
Drug Development
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Intermediate Use: Serves as a precursor for kinase inhibitors in autoimmune disease therapies .
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Structural Versatility: The benzyl-piperidine scaffold is prevalent in anticancer and antiviral agents .
Patent Landscape
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